2-{[Cyclopropyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13462344
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28N2O3 |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | benzyl 2-[[cyclopropyl(2-hydroxyethyl)amino]methyl]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C19H28N2O3/c22-13-12-20(17-9-10-17)14-18-8-4-5-11-21(18)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18,22H,4-5,8-15H2 |
| Standard InChI Key | CLIGMJYADFFTGY-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)CN(CCO)C2CC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | C1CCN(C(C1)CN(CCO)C2CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring (a six-membered amine heterocycle) substituted at the 1-position with a benzyl ester group. At the 2-position, a methylene bridge connects a cyclopropyl-(2-hydroxyethyl)amino moiety. This configuration introduces both hydrophilic (hydroxyethyl) and hydrophobic (cyclopropyl, benzyl) regions, influencing its solubility and interaction profiles .
Table 1: Key Structural Components
| Component | Functional Role |
|---|---|
| Piperidine ring | Core scaffold for receptor interactions |
| Benzyl ester | Modulates lipophilicity and stability |
| Cyclopropyl group | Enhances metabolic stability |
| Hydroxyethylamino group | Facilitates hydrogen bonding interactions |
Physicochemical Characteristics
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Molecular Weight: 332.4 g/mol
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Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMFA) due to the hydroxyethyl group; limited aqueous solubility .
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LogP: Estimated 2.1–2.5, indicating balanced lipophilicity suitable for blood-brain barrier penetration .
Synthetic Pathways and Optimization
Stepwise Synthesis
The synthesis involves a multi-step sequence, typically starting with piperidine as the foundational scaffold :
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Introduction of the Cyclopropyl-Hydroxyethylamino Sidechain
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Methylation and Piperidine Functionalization
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Benzyl Esterification
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The piperidine nitrogen is protected via reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane, yielding the final benzyl ester.
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Table 2: Critical Reaction Parameters
| Step | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| 1 | 70 | DMF | 65–72 |
| 2 | 25 | Methanol | 58–64 |
| 3 | 0–5 | CH₂Cl₂ | 82–89 |
Industrial-Scale Production Challenges
Industrial synthesis requires optimization for cost and scalability:
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Continuous Flow Systems: Enhance reproducibility and reduce reaction times for steps 1 and 3.
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Purification: Chromatography (silica gel) remains standard, though recrystallization from ethyl acetate/hexane mixtures improves purity (>98%) .
Comparative Analysis with Structural Analogs
Impact of Substituent Variations
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Cyclopropyl vs. Ethyl Groups: Cyclopropyl derivatives demonstrate 20–30% higher metabolic stability in hepatic microsomes due to reduced oxidative degradation .
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Benzyl Ester vs. Carboxylic Acid: Esterification improves cell membrane permeability (Papp > 1 × 10⁻⁶ cm/s in Caco-2 assays) .
Table 3: Pharmacokinetic Comparison
| Compound | LogD (pH 7.4) | Metabolic Half-Life (h) |
|---|---|---|
| Target Compound | 2.3 | 2.1 |
| 4-Ethyl-piperidine-1-carboxylate | 1.8 | 1.4 |
| Piperidine-1-carboxylic acid | -0.5 | 0.7 |
Applications in Drug Development
Central Nervous System (CNS) Therapeutics
The compound’s ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a candidate for:
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Antidepressants: Potentiation of serotonin and norepinephrine signaling.
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Neuroprotective Agents: Inhibition of MAO-B to reduce oxidative stress in Parkinson’s disease models .
Antibacterial and Antiviral Research
Preliminary molecular docking studies suggest affinity for bacterial topoisomerase IV (ΔG = -9.2 kcal/mol) and SARS-CoV-2 main protease (ΔG = -8.7 kcal/mol).
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